Ethyl 1-(m-tolyl)-1H-1,2,4-triazole-3-carboxylate
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Overview
Description
Ethyl 1-(m-tolyl)-1H-1,2,4-triazole-3-carboxylate is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethyl ester group and a m-tolyl (meta-tolyl) group attached to the triazole ring. Triazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(m-tolyl)-1H-1,2,4-triazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of m-tolyl hydrazine with ethyl acetoacetate under acidic conditions to form the triazole ring. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the mixture is heated to facilitate cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(m-tolyl)-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole carboxylic acids, while reduction can produce triazole alcohols. Substitution reactions can result in a variety of triazole derivatives with different functional groups.
Scientific Research Applications
Ethyl 1-(m-tolyl)-1H-1,2,4-triazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex triazole derivatives.
Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Triazole derivatives are explored for their therapeutic potential in treating various diseases, including infections and cancer.
Industry: The compound is used in the development of agrochemicals, such as herbicides and fungicides, and in materials science for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Ethyl 1-(m-tolyl)-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, in antimicrobial applications, the compound may inhibit the synthesis of essential proteins or nucleic acids in microorganisms, leading to their death.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-(p-tolyl)-1H-1,2,4-triazole-3-carboxylate: Similar structure with a para-tolyl group instead of a meta-tolyl group.
Ethyl 1-(o-tolyl)-1H-1,2,4-triazole-3-carboxylate: Similar structure with an ortho-tolyl group instead of a meta-tolyl group.
Methyl 1-(m-tolyl)-1H-1,2,4-triazole-3-carboxylate: Similar structure with a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the ethyl ester group
Properties
IUPAC Name |
ethyl 1-(3-methylphenyl)-1,2,4-triazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-3-17-12(16)11-13-8-15(14-11)10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIAHDEANGGHOAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=N1)C2=CC=CC(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60745203 |
Source
|
Record name | Ethyl 1-(3-methylphenyl)-1H-1,2,4-triazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60745203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245646-70-1 |
Source
|
Record name | Ethyl 1-(3-methylphenyl)-1H-1,2,4-triazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60745203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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